N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide
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Overview
Description
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused heterocyclic system, combining a pyrazolo[1,5-a]pyridine core with a benzo[b]thiophene moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Scientific Research Applications
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the 1,3-dipolar cycloaddition of a sydnone to a propargylic acid amide, followed by further functionalization to introduce the benzo[b]thiophene moiety . The reaction conditions often require the use of catalysts, such as iridium, to facilitate the hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: Another related compound with a pyrazine ring.
Uniqueness
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1-benzothiophene-2-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyridine core with a benzo[b]thiophene moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEZSNVLPUMXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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